molecular formula C9H11NO4 B3166027 Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate CAS No. 90610-52-9

Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate

Cat. No. B3166027
CAS RN: 90610-52-9
M. Wt: 197.19 g/mol
InChI Key: NQAJJHQYXIZSBM-UHFFFAOYSA-N
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Description

Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate is a chemical compound that has been synthesized via the Ugi four-component (4C) reaction . The compound is a glycine ester derivative .


Synthesis Analysis

The synthesis of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate involves a reaction between formaldehyde, furfurylamine, acrylic acid, and ethyl 2-isocyanoacetate . This reaction is carried out at ambient temperature and has been found to be high yielding .


Molecular Structure Analysis

The molecular structure of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate contains a total of 33 bonds, including 15 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 tertiary amine (aliphatic), and 1 Furane .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate are part of the Ugi four-component (4C) reaction . This reaction involves the combination of formaldehyde, furfurylamine, acrylic acid, and ethyl 2-isocyanoacetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate have been characterized by elemental analysis, FTIR, NMR spectroscopy, and mass spectrometric techniques .

Scientific Research Applications

Epoxy Resins and Sustainable Polymers

Background

The discovery of vast petroleum reserves in the 19th century fueled the industrial revolution, providing abundant raw materials and energy sources. However, with growing environmental concerns, researchers now seek bio-renewable monomers with low toxicity to create sustainable polymers.

Furan-Derived Epoxy Resins

properties

IUPAC Name

ethyl 2-(furan-2-ylmethylamino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-2-13-9(12)8(11)10-6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAJJHQYXIZSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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